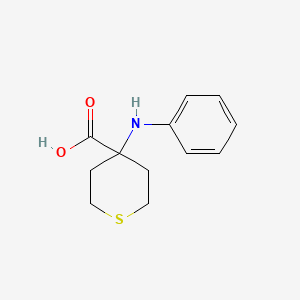
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is a chemical compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenylamino group attached to the tetrahydrothiopyran ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of a base such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with a suitable precursor of the tetrahydrothiopyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the phenylamino group or the carboxylic acid group.
Substitution: Substituted thiopyran derivatives with various functional groups.
科学研究应用
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the phenylamino group, resulting in different chemical and biological properties.
4-Aminotetrahydropyran: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.
Tetrahydro-2H-thiopyran-4-carboxamide: A derivative with a carboxamide group, showing distinct biological activities.
Uniqueness
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both the phenylamino group and the tetrahydrothiopyran ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
属性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC 名称 |
4-anilinothiane-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)12(6-8-16-9-7-12)13-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
InChI 键 |
SQWLXHINANGOBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1(C(=O)O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

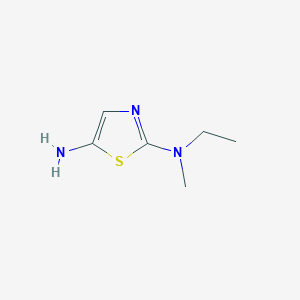
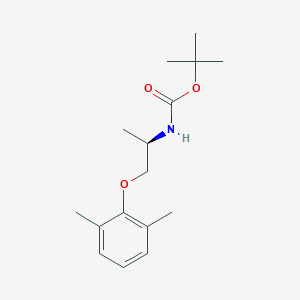
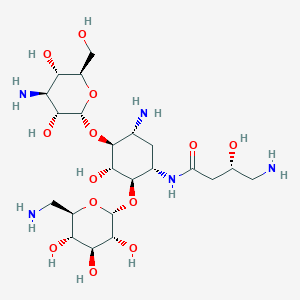

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

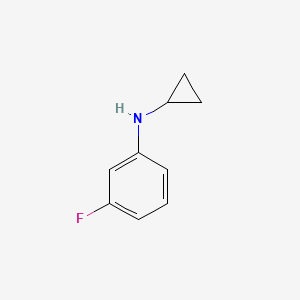
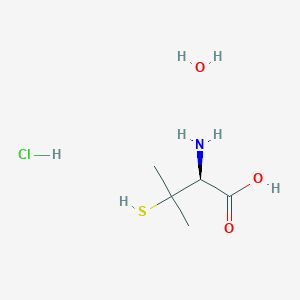
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
